molecular formula C28H24Cl2N2O5 B11084607 ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11084607
M. Wt: 539.4 g/mol
InChI Key: LBVVFVUVNYOBFS-UHFFFAOYSA-N
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Description

Ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing nitrogen, and is substituted with various functional groups, including dichlorophenyl and ethoxycarbonyl phenyl groups

Preparation Methods

The synthesis of ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the existing substituents on the aromatic rings.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers may explore its interactions with biological targets and its efficacy in disease models.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties, useful in sensors or electronic devices.

    Biological Studies: Its interactions with enzymes or receptors can be studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Ethyl 4-[5-(2,4-dichlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct pharmacological or material properties.

Properties

Molecular Formula

C28H24Cl2N2O5

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl 4-[[2-(2,4-dichlorophenyl)-1-(4-ethoxycarbonylphenyl)-5-oxo-2H-pyrrol-4-yl]amino]benzoate

InChI

InChI=1S/C28H24Cl2N2O5/c1-3-36-27(34)17-5-10-20(11-6-17)31-24-16-25(22-14-9-19(29)15-23(22)30)32(26(24)33)21-12-7-18(8-13-21)28(35)37-4-2/h5-16,25,31H,3-4H2,1-2H3

InChI Key

LBVVFVUVNYOBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C(=O)OCC)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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